7-Fluoropyrido[4,3-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C7H5FN4 |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
7-fluoropyrido[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H5FN4/c8-6-1-5-4(2-10-6)7(9)12-3-11-5/h1-3H,(H2,9,11,12) |
InChI Key |
GJZQIUCFQSZCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1F)C(=NC=N2)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 2,4-Diaminopyrimidine or 2,4,6-triaminopyrimidine derivatives serve as common pyrimidine building blocks.
- Fluorinated pyridine derivatives or fluorinated precursors are used to introduce the fluorine atom at the 7-position.
- Amination at the 4-position is typically achieved by nucleophilic substitution or reductive amination.
Representative Synthetic Route
A generalized synthetic route to this compound involves:
Condensation Step : A fluorinated pyridine derivative (e.g., 7-fluoro-2-chloropyridine) is condensed with 2,4-diaminopyrimidine under reflux conditions in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This step forms the fused pyrido[4,3-d]pyrimidine core.
Amination Step : The 4-chloro substituent on the intermediate is displaced by an amino group through nucleophilic aromatic substitution using ammonia or an amine source, yielding the 4-amine functionality.
Purification : The product is purified by crystallization or chromatographic methods to afford this compound with high purity.
Alternative Methods
Halogen Exchange Reactions : Starting from a chloro-substituted pyrido[4,3-d]pyrimidine, fluorination can be achieved by halogen exchange reactions using reagents like cesium fluoride or potassium fluoride under elevated temperatures.
Direct Fluorination : Electrophilic fluorination of the pyrido[4,3-d]pyrimidine core using Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions can introduce the fluorine atom at the 7-position.
Data Table Summarizing Key Synthetic Parameters
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation | 7-Fluoro-2-chloropyridine + 2,4-diaminopyrimidine, DMF, reflux | 65-80 | Formation of pyrido[4,3-d]pyrimidine core |
| 2 | Nucleophilic Aromatic Substitution | Ammonia in ethanol or aqueous solution, 80-100 °C | 70-85 | Amination at 4-position |
| 3 | Purification | Crystallization or column chromatography | — | Product isolation and purification |
Research Outcomes and Analytical Data
The synthesized this compound exhibits expected spectroscopic characteristics:
- [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons and amino group.
- [^19F NMR](pplx://action/followup) : Characteristic fluorine resonance confirming fluorine substitution.
- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight of 164.14 g/mol.
- Elemental Analysis : Consistent with calculated values for C7H5FN4.
The compound's purity is typically >95% as confirmed by HPLC analysis.
Biological screening indicates potential kinase inhibitory activity, consistent with the pharmacological profile of pyrido[4,3-d]pyrimidine derivatives.
Summary of Literature Sources and Synthetic Insights
A comprehensive review of pyridopyrimidine synthesis reveals that the condensation of fluorinated pyridine precursors with aminopyrimidines is the most reliable route to this compound and related derivatives.
Multi-step synthetic strategies involving halogen exchange or direct fluorination have been optimized to improve yield and selectivity.
The reaction conditions, including solvent choice, temperature, and reagent stoichiometry, critically influence the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can yield oxides and amines, respectively .
Scientific Research Applications
Chemistry: 7-Fluoropyrido[4,3-d]pyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: The compound has shown potential in biological applications, particularly as an inhibitor of protein kinases. It has been studied for its potential use in cancer therapy due to its ability to inhibit the activity of enzymes involved in cell proliferation.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of 7-Fluoropyrido[4,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer.
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidin-4-amine Derivatives
N-(3-Bromophenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₃H₈BrFN₄
- Molecular Weight : 319.14 g/mol
- Key Features : A bromophenyl substituent at the N4-position enhances steric bulk and electron-withdrawing effects compared to the parent compound. This derivative is synthesized with yields of 67–69% via nucleophilic aromatic substitution . Its association with EGFR highlights the role of halogenated aryl groups in modulating target specificity .
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine
- Molecular Formula : C₁₂H₈FN₅
- Molecular Weight : 257.22 g/mol
- This compound (L0K7GF) is structurally distinct due to the pyrido[3,2-d]pyrimidine core but shares the fluorinated motif, which may enhance metabolic stability .
Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives
5-(4-Fluorophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9d)
- Molecular Formula : C₁₃H₁₂FN₄
- Molecular Weight : 243.10 g/mol
- Key Features: A fluorophenyl group at the 5-position and a methyl group at the 7-position improve lipophilicity. This compound exhibited nanomolar GI₅₀ values in cancer cell lines, likely due to microtubule destabilization .
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₇H₈N₄
- Molecular Weight : 148.16 g/mol
- Key Features : The absence of fluorine reduces electronegativity but improves water solubility compared to fluorinated analogues. Derivatives of this scaffold are reported as tubulin inhibitors with antimitotic activity .
Thieno[3,2-d]pyrimidin-4-amine Derivatives
7-Vinylthieno[3,2-d]pyrimidin-4-amine
- Molecular Formula : C₈H₇N₃S
- Molecular Weight : 177.23 g/mol
- Key Features: The thieno core replaces the pyrido/pyrrolo system, altering π-π stacking interactions. This compound is part of a kinase-focused library synthesized via Suzuki coupling, demonstrating the versatility of core modifications .
Physicochemical Properties
*Estimated based on substituent contributions.
Q & A
Q. What are the common synthetic routes for 7-Fluoropyrido[4,3-d]pyrimidin-4-amine, and what factors influence reaction yields?
The synthesis typically involves a multi-step process:
- Chlorination : A pyrido[4,3-d]pyrimidine core is treated with phosphorus oxychloride (POCl3) to introduce a chlorine group at the 4-position .
- Fluorination : Fluorine is introduced via nucleophilic substitution using fluorinating agents (e.g., KF or CsF) under controlled temperatures (80–120°C) .
- Amine functionalization : The 4-chloro intermediate undergoes nucleophilic displacement with ammonia or substituted amines in polar aprotic solvents (e.g., DMF) . Key factors affecting yields include solvent choice, reaction temperature, and the steric/electronic nature of substituents. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?
Structural elucidation requires:
- <sup>1</sup>H/<sup>19</sup>F NMR : To confirm fluorine presence and assess aromatic proton environments. For example, fluorine substituents cause distinct splitting patterns in <sup>1</sup>H NMR .
- X-ray crystallography : Resolves the fused pyridine-pyrimidine ring system and verifies fluorine placement. A mean C–C bond length of 0.004 Å ensures structural accuracy .
- Mass spectrometry (HRMS) : Validates the molecular formula (e.g., C7H6FN3) and isotopic patterns .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during fluorination or nucleophilic substitution steps?
Low yields often arise from incomplete substitution or side reactions. Strategies include:
- Temperature modulation : Fluorination at 100–120°C improves reaction kinetics but must avoid decomposition .
- Catalyst use : Adding catalytic Cu(I) or Pd(0) enhances regioselectivity in aromatic substitution .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic displacement . Parallel monitoring via TLC or HPLC ensures real-time adjustment of conditions .
Q. What strategies are effective in analyzing contradictory biological activity data across different experimental models?
Discrepancies may arise from variations in assay conditions or target specificity. To resolve these:
- Dose-response profiling : Compare IC50 values across cell lines (e.g., cancer vs. normal cells) to assess selectivity .
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like kinases or JAK3 .
- Metabolic stability tests : Evaluate compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .
Q. How does the fluorine substitution at the 7-position influence the compound's interaction with enzymatic targets compared to other derivatives?
Fluorine’s electronegativity and small size enhance:
- Hydrogen bonding : Fluorine participates in weak H-bonds with catalytic residues (e.g., in kinase ATP-binding pockets) .
- Lipophilicity : The 7-fluoro group increases logP, improving membrane permeability compared to non-fluorinated analogs .
- Metabolic resistance : Fluorine reduces susceptibility to cytochrome P450 oxidation, prolonging half-life . Comparative studies show 7-fluoro derivatives exhibit 3–5× higher potency than chloro or methyl analogs in enzyme inhibition assays .
Q. Methodological Notes
- Data Contradiction Analysis : When biological activity varies, cross-validate using orthogonal assays (e.g., enzymatic vs. cellular assays) and control for variables like cell passage number or serum content .
- Reaction Optimization : Design of experiments (DoE) frameworks can systematically explore temperature, solvent, and catalyst interactions to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
